
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a prop-1-en-2-yl substituent at the fourth position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 3-amino-2-propen-1-ol with phosgene or its derivatives can yield the desired oxazolidinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation.
Comparación Con Compuestos Similares
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one can be compared with other oxazolidinones, such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties.
List of Similar Compounds
Linezolid: An antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic used to treat tuberculosis, which also contains an oxazolidinone ring.
Propiedades
Número CAS |
917908-23-7 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
4-prop-1-en-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-4(2)5-3-9-6(8)7-5/h5H,1,3H2,2H3,(H,7,8) |
Clave InChI |
NEJRVHPMLUFECL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1COC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
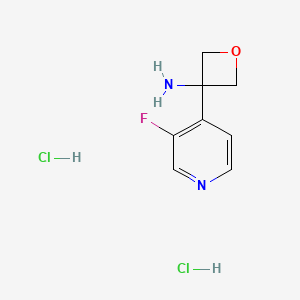
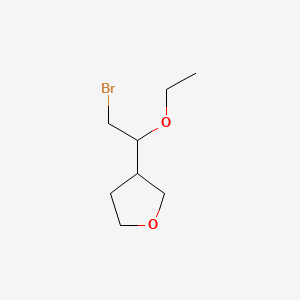
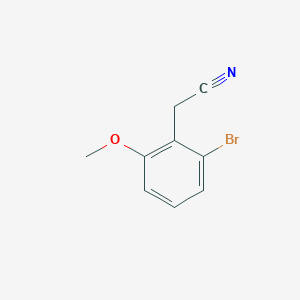
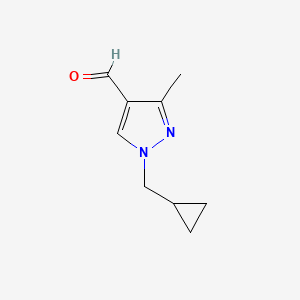
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
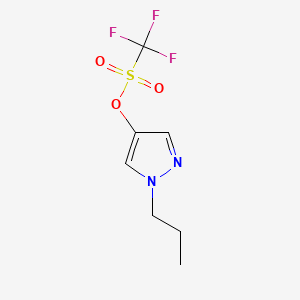

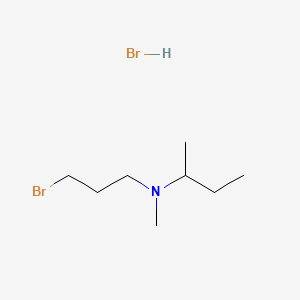
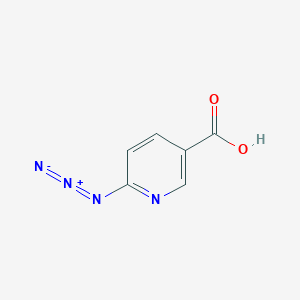
amine](/img/structure/B13550188.png)
